molecular formula C18H17FN4O2 B4519375 4-[1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl]morpholine

4-[1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl]morpholine

Cat. No.: B4519375
M. Wt: 340.4 g/mol
InChI Key: FDLVRPLKCSJHRW-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted with:

  • A 2-fluorophenyl group at position 1, contributing steric and electronic effects due to the fluorine atom’s electronegativity and ortho-substitution.
  • A 1H-pyrrol-1-yl group at position 5, enabling π-π stacking interactions and modulating lipophilicity.
  • A morpholine carbonyl group at position 4, enhancing solubility via the morpholine ring’s polarity and hydrogen-bonding capacity .

Its molecular formula is C₁₉H₁₆FN₅O₂ (calculated molecular weight: 381.36 g/mol).

Properties

IUPAC Name

[1-(2-fluorophenyl)-5-pyrrol-1-ylpyrazol-4-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O2/c19-15-5-1-2-6-16(15)23-17(21-7-3-4-8-21)14(13-20-23)18(24)22-9-11-25-12-10-22/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLVRPLKCSJHRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(N(N=C2)C3=CC=CC=C3F)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl]morpholine typically involves multi-step reactions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often utilizing catalysts and controlled environments to ensure consistency and efficiency .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

4-[1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl]morpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-[1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl]morpholine involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazole Core

Compound E751-3927 ():
  • Structure: [3-Methyl-1-(4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl]-4-(pyridin-2-yl)piperazine.
  • Key differences: 4-Methylphenyl vs. 2-fluorophenyl at position 1: Reduced electronegativity and altered steric profile. Piperazine-pyridinyl vs.
  • Molecular weight: 426.52 g/mol (higher due to the pyridine and piperazine groups) .
5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile ():
  • Structure: Pyrazole with 4-fluorophenyl (para-substituted) and carbonitrile groups.
  • Key differences:
    • Carbonitrile vs. morpholine carbonyl : Higher electrophilicity but reduced solubility.
    • 4-Fluorophenyl vs. 2-fluorophenyl : Altered electronic effects (para-substitution lacks steric hindrance).
  • Molecular weight: 205.16 g/mol (simpler structure) .

Heterocyclic Modifications

Quinoline-Containing Pyrazoles ():
  • Example: Methyl 1-(7-chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (10a).
  • Dimethoxyphenyl vs. pyrrolyl: Increased steric bulk and altered electronic effects.
  • Applications: Likely anticancer or antimicrobial due to quinoline’s DNA-binding propensity .
Biphenyl Pyrazolines ():
  • Example: 4-[3-(Biphenyl-4-yl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-3-(4-methoxyphenyl)-1H-pyrazole.
  • Key differences: Dihydro-pyrazoline (saturated ring) vs. fully aromatic pyrazole: Altered conformational flexibility.

Pharmacological and Physicochemical Properties

Property Target Compound E751-3927 5-Fluoro-1-(4-fluorophenyl)-pyrazole Quinoline-Pyrazole
Molecular Weight 381.36 g/mol 426.52 g/mol 205.16 g/mol ~450–500 g/mol (estimated)
Key Substituents 2-Fluorophenyl, pyrrolyl, morpholine 4-Methylphenyl, pyridinyl-piperazine 4-Fluorophenyl, carbonitrile Quinoline, dimethoxyphenyl
Solubility Moderate (morpholine enhances) Low (piperazine-pyridine increases basicity) Low (carbonitrile reduces polarity) Low (quinoline dominates)
Synthetic Complexity High (multiple heterocycles) High Moderate High (quinoline synthesis)

Structural Insights from Crystallography

  • N-Substituted Pyrazolines (): Derivatives with 4-fluorophenyl and carbaldehyde groups exhibit planar pyrazole rings, with dihedral angles between substituents ranging from 5–15° .
  • Biphenyl Pyrazoline (): Crystal packing reveals intermolecular C–H···π interactions between phenyl groups, stabilizing the lattice .
  • Morpholine Derivatives (): Morpholine-containing compounds (e.g., chromenones) show intramolecular hydrogen bonds between morpholine oxygen and adjacent carbonyl groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl]morpholine
Reactant of Route 2
Reactant of Route 2
4-[1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl]morpholine

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